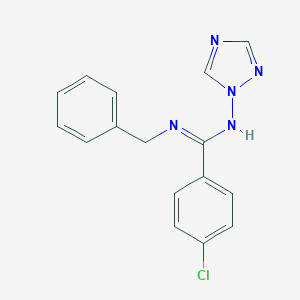![molecular formula C17H16ClN3O B259187 N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, commonly known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential applications in cancer research and therapy.
作用机制
AG1478 selectively targets the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which is a transmembrane receptor that plays a key role in cell growth and proliferation. By inhibiting the activity of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, AG1478 can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AG1478 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
实验室实验的优点和局限性
One of the main advantages of AG1478 is its selectivity for the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which reduces the risk of off-target effects. However, AG1478 is not effective against all types of cancer, and its efficacy can vary depending on the specific cancer cell line and genetic mutations present.
未来方向
There are several future directions for research on AG1478. One area of focus is the development of more potent and selective N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine inhibitors, which could improve the efficacy and reduce the side effects of cancer therapy. Another area of interest is the use of AG1478 in combination therapy with other cancer drugs, which could enhance its anti-tumor effects. Additionally, there is ongoing research on the role of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine signaling in other diseases, such as Alzheimer's disease and diabetes, which could lead to new applications for AG1478.
合成方法
AG1478 can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 4-chlorobenzaldehyde to produce 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 2-methoxyethylamine to produce AG1478. The final product is obtained through purification by recrystallization.
科学研究应用
AG1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. AG1478 has also been studied for its potential use in combination therapy with other cancer drugs.
属性
产品名称 |
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) |
InChI 键 |
ZOSIIGZBHYIOEL-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
规范 SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)



![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)